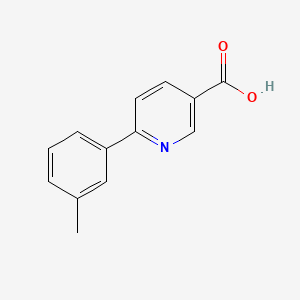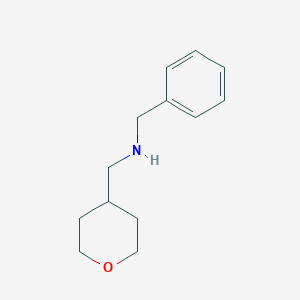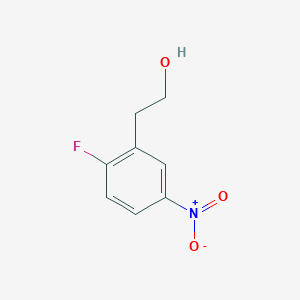
2-(2-氟-5-硝基苯基)乙醇
概述
描述
2-(2-Fluoro-5-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an ethanol moiety
科学研究应用
2-(2-Fluoro-5-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2-(2-Fluoro-5-nitrophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between 2-(2-Fluoro-5-nitrophenyl)ethanol and alcohol dehydrogenase involves the binding of the ethanol group to the active site of the enzyme, facilitating the oxidation process. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
2-(2-Fluoro-5-nitrophenyl)ethanol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the fluoro and nitro groups in the compound can lead to the generation of reactive oxygen species (ROS) within cells, which can activate signaling pathways such as the MAPK/ERK pathway. This activation can result in changes in gene expression, leading to altered cellular responses. Furthermore, 2-(2-Fluoro-5-nitrophenyl)ethanol can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Fluoro-5-nitrophenyl)ethanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. For instance, the ethanol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition or activation. Additionally, the fluoro and nitro groups can participate in electrostatic interactions with charged residues, further modulating enzyme activity. These interactions can result in changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluoro-5-nitrophenyl)ethanol can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 2-(2-Fluoro-5-nitrophenyl)ethanol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have indicated that 2-(2-Fluoro-5-nitrophenyl)ethanol can have sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(2-Fluoro-5-nitrophenyl)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 2-(2-Fluoro-5-nitrophenyl)ethanol can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. It is important to carefully monitor dosage levels in animal studies to avoid potential toxicity .
Metabolic Pathways
2-(2-Fluoro-5-nitrophenyl)ethanol is involved in several metabolic pathways. The compound is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of 2-(2-Fluoro-5-nitrophenyl)ethanol involves the oxidation of the ethanol group to form an aldehyde intermediate, which is further oxidized to a carboxylic acid. This metabolic pathway is similar to that of other alcohols and involves the participation of cofactors such as NAD+ and NADH. The metabolic flux of 2-(2-Fluoro-5-nitrophenyl)ethanol can be influenced by the activity of these enzymes and the availability of cofactors .
Transport and Distribution
The transport and distribution of 2-(2-Fluoro-5-nitrophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(2-Fluoro-5-nitrophenyl)ethanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the overall bioavailability and effectiveness of 2-(2-Fluoro-5-nitrophenyl)ethanol in different tissues .
Subcellular Localization
The subcellular localization of 2-(2-Fluoro-5-nitrophenyl)ethanol is an important aspect of its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications. For example, 2-(2-Fluoro-5-nitrophenyl)ethanol can be targeted to the mitochondria through the presence of a mitochondrial targeting sequence. Once in the mitochondria, the compound can influence mitochondrial function and energy production. Additionally, 2-(2-Fluoro-5-nitrophenyl)ethanol can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol typically involves the nitration of 2-fluorophenylethanol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-5-nitrophenyl)ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-(2-Fluoro-5-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 2-(2-Fluoro-5-nitrophenyl)acetaldehyde or 2-(2-Fluoro-5-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-aminophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(2-Fluorophenyl)ethanol
- 2-(2-Nitrophenyl)ethanol
- 2-(4-Fluoro-5-nitrophenyl)ethanol
Uniqueness
2-(2-Fluoro-5-nitrophenyl)ethanol is unique due to the simultaneous presence of both fluoro and nitro groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
属性
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKGNTOWXQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


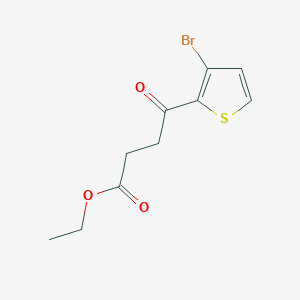
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)



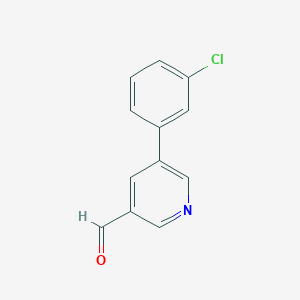
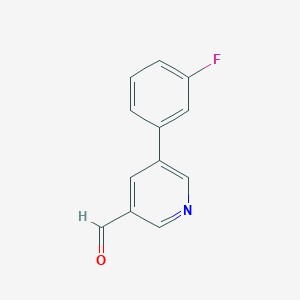
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
